REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([C:14]([NH2:16])=[O:15])=[N:6][CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-])=O>[Pd]>[NH2:1][C:4]1[C:5]([C:14]([NH2:16])=[O:15])=[N:6][CH:7]=[C:8]([C:10]([F:13])([F:11])[F:12])[CH:9]=1
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=C(C1)C(F)(F)F)C(=O)N
|
Name
|
|
Quantity
|
769 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT under hydrogen atmosphere for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
EtOAc (7230 μl) and then MeOH (7230 μl) were added
|
Type
|
CUSTOM
|
Details
|
the flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with hydrogen
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with EtOAc and MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(C1)C(F)(F)F)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.51 mmol | |
AMOUNT: MASS | 720 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |